2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole
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Overview
Description
2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine and piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the benzodiazole core, the piperazine ring, and the piperidine ring. One common approach is to start with the benzodiazole core and introduce the piperazine and piperidine moieties through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(2-Pyridinyl)piperazine: Known for its use as a pharmacological agent.
4-(Piperidin-1-yl)pyridine: Studied for its biological activity.
Benzodiazole derivatives: Widely used in medicinal chemistry.
Uniqueness
What sets 2-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]piperidin-1-yl}methyl)-1H-1,3-benzodiazole apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[1-(1H-benzimidazol-2-ylmethyl)piperidin-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O/c30-23(29-15-13-28(14-16-29)22-7-3-4-10-24-22)18-8-11-27(12-9-18)17-21-25-19-5-1-2-6-20(19)26-21/h1-7,10,18H,8-9,11-17H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLXGVIFLHBQIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC=CC=N3)CC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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